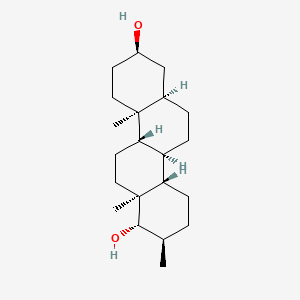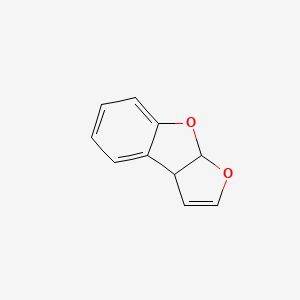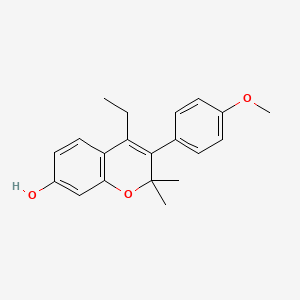
2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol is a member of the class of chromenes that is 2H-1-benzopyran substituted by methyl groups at positions 2 and 2, an ethyl group at position 4, a hydroxy group at position 7 and a 4-methoxyphenyl group at position 3 respectively. It is a member of chromenes, a monomethoxybenzene and a member of phenols.
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been synthesized through a reaction sequence involving resorcinol and mesityl oxide. This process highlights the versatility in synthesizing benzopyran derivatives (Tripathi, Khan, & Taneja, 2003).
- Another study investigated the reactions between similar benzopyran derivatives and other chemical entities, providing insights into the potential chemical applications and interactions of such compounds (Zwanenburg & Maas, 2010).
Biological Activities and Applications
- A related compound was identified as a potent alpha-glucosidase inhibitor, suggesting potential applications in managing diabetes or other metabolic disorders (Anis et al., 2002).
- In the field of optoelectronics, certain benzopyran derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), indicating their relevance in advanced materials science (Wazzan & Irfan, 2019).
- Studies on related benzopyrans have found applications in cancer research, particularly in cytotoxic effects against human cancer cell lines, suggesting their potential use in developing new cancer treatments (Kiem et al., 2005).
特性
CAS番号 |
5218-93-9 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-5-16-17-11-8-14(21)12-18(17)23-20(2,3)19(16)13-6-9-15(22-4)10-7-13/h6-12,21H,5H2,1-4H3 |
InChIキー |
YHXWLHMIDZAYPE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
正規SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
その他のCAS番号 |
5218-93-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



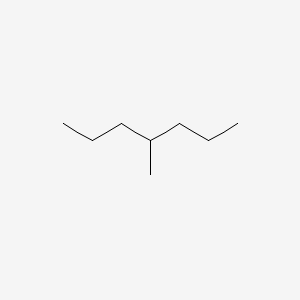

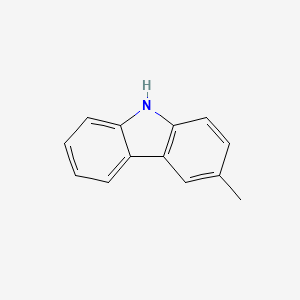
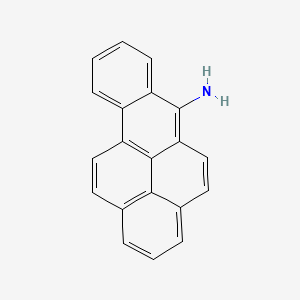
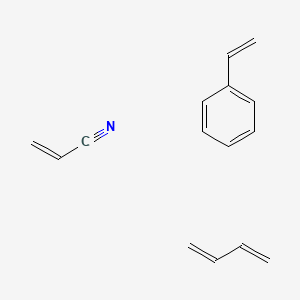
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
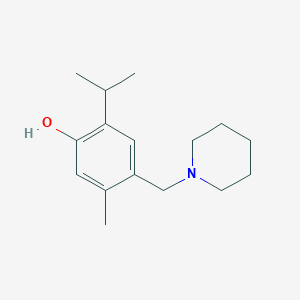
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
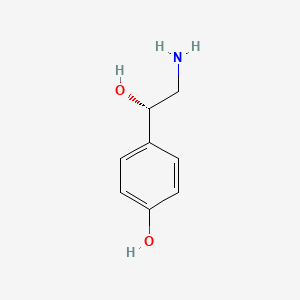
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)
